Cloxotestosterone acetate
Description
Contextualization as a Synthetic Anabolic-Androgenic Steroid Derivative
Cloxotestosterone (B1260297) acetate (B1210297) is classified as a synthetic anabolic-androgenic steroid, meaning it is a man-made compound derived from testosterone (B1683101). ontosight.aiwikipedia.org AAS are a class of hormones that includes the natural male sex hormone testosterone and its numerous synthetic analogues. nih.govmdpi.com The core structure of these molecules is the steroid nucleus, composed of three cyclohexane (B81311) rings and one cyclopentane (B165970) ring. mdpi.com The "anabolic" aspect refers to the promotion of muscle growth, while the "androgenic" component relates to the development and maintenance of male primary and secondary sexual characteristics. nih.gov
Cloxotestosterone acetate is specifically an androgen ether and ester. wikipedia.org It is the O-acetate ester of cloxotestosterone, which itself is the 17β-trichloro hemiacetal ether of testosterone. wikipedia.orgwikiwand.com This structural modification at the 17th carbon position is a key feature that distinguishes it from the parent hormone, testosterone, and influences its interaction with biological systems. ontosight.ai
Historical Trajectory of its Chemical Synthesis and Initial Characterization
The emergence of this compound dates back to the early 1960s when it was first introduced to the market. wikipedia.org Its synthesis represents a deliberate effort in medicinal chemistry to modify the testosterone molecule to achieve a different pharmacokinetic and pharmacodynamic profile. ontosight.ai The process of creating this compound involves multiple steps in organic chemistry, including the introduction of a trichloroethoxy group and the acetylation of the hydroxyl group at the 17-beta position of the steroid nucleus. ontosight.ai
Significance of Steroid Derivatization in Modulating Biochemical Interactions
The chemical modification of a parent steroid, a process known as derivatization, is a cornerstone of steroid chemistry and pharmacology. nih.govtandfonline.com This process is not merely an academic exercise but a strategic approach to alter the biological activity, stability, and pharmacokinetic properties of the original molecule. ontosight.aimdpi.comresearchgate.net
In the case of this compound, the addition of the acetate ester and the chloral (B1216628) hemiacetal ether at the C17β position serves several potential purposes:
Altered Metabolism: The modifications can protect the testosterone molecule from rapid breakdown in the liver, a common fate for orally ingested testosterone. nih.gov This can lead to a longer duration of action in the body.
Modified Receptor Binding: Changes to the steroid's structure can influence its affinity for the androgen receptor (AR). mdpi.com The binding of an AAS to the AR is the critical first step in mediating its biological effects. mdpi.com The unique side chain of this compound likely modulates this interaction, potentially altering its anabolic to androgenic ratio compared to testosterone.
Enhanced Lipophilicity: The addition of ester and ether groups generally increases the lipid solubility of the steroid. This can affect how the compound is absorbed, distributed, and stored in the body. For instance, increased lipophilicity can lead to a slower release from an injection site.
The derivatization of steroids is a broad field, with chemists employing various strategies to enhance therapeutic potential or to create research tools for studying biological pathways. nih.govtandfonline.com These modifications can involve esterification, etherification, alkylation, and halogenation, among other reactions, each imparting unique properties to the resulting molecule. iiab.mewikipedia.org
Chemical and Physical Data of this compound
| Property | Value |
| IUPAC Name | [2,2,2-trichloro-1-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]ethyl] acetate wikipedia.org |
| Molecular Formula | C23H31Cl3O4 fda.gov |
| Molar Mass | 477.85 g·mol−1 wikipedia.org |
| UNII | 2X9YIP66ZO ontosight.ai |
Structure
2D Structure
3D Structure
Properties
CAS No. |
13867-82-8 |
|---|---|
Molecular Formula |
C23H31Cl3O4 |
Molecular Weight |
477.8 g/mol |
IUPAC Name |
[2,2,2-trichloro-1-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]ethyl] acetate |
InChI |
InChI=1S/C23H31Cl3O4/c1-13(27)29-20(23(24,25)26)30-19-7-6-17-16-5-4-14-12-15(28)8-10-21(14,2)18(16)9-11-22(17,19)3/h12,16-20H,4-11H2,1-3H3/t16-,17-,18-,19-,20?,21-,22-/m0/s1 |
InChI Key |
SJWGVEPLFJGWNB-UWSXKFMVSA-N |
SMILES |
CC(=O)OC(C(Cl)(Cl)Cl)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Isomeric SMILES |
CC(=O)OC(C(Cl)(Cl)Cl)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C |
Canonical SMILES |
CC(=O)OC(C(Cl)(Cl)Cl)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Origin of Product |
United States |
Synthetic Chemistry and Derivatization Strategies for Cloxotestosterone Acetate
Classical Synthetic Routes and Methodological Development
The synthesis of steroids has evolved significantly over the decades, with classical routes often relying on multi-step sequences starting from readily available steroid precursors. These classical approaches, while foundational, have paved the way for more efficient and stereoselective modern synthetic strategies. Early steroid syntheses were often lengthy and lacked the high degree of stereocontrol achievable with modern methods.
Methodological developments have focused on improving the efficiency and selectivity of key transformations. For instance, the introduction of functional groups at specific positions of the steroid nucleus, such as the C17 position, is a critical aspect of synthesizing compounds like cloxotestosterone (B1260297) acetate (B1210297). The development of protecting group strategies and stereoselective reducing and oxidizing agents has been instrumental in advancing the synthesis of complex steroids.
Exploration of Novel Synthetic Methodologies and Catalytic Approaches
Contemporary steroid synthesis increasingly employs novel methodologies and catalytic approaches to enhance efficiency and sustainability. These modern strategies often focus on convergent synthetic routes, where different fragments of the molecule are synthesized separately and then coupled together. nih.gov This approach allows for greater flexibility and the ability to introduce structural diversity.
Catalytic methods, including transition-metal catalysis and organocatalysis, have become powerful tools in steroid synthesis. These methods can facilitate reactions with high levels of stereoselectivity and regioselectivity, which are crucial for constructing the complex three-dimensional architecture of steroids. For example, catalytic hydrogenation is a key step in controlling the stereochemistry of the steroid backbone. iaea.org
Strategic Esterification and Etherification Approaches in Steroid Synthesis
The biological activity and pharmacokinetic profile of a steroid are significantly influenced by the substituents at the C17 position. Esterification and etherification are two key strategies used to modify the properties of the parent steroid, testosterone (B1683101) in the case of cloxotestosterone acetate.
The introduction of an acetate group at the C17β position is a common strategy in steroid chemistry to create a prodrug. wikipedia.org The acetate ester of a steroid is typically more lipophilic than the corresponding free alcohol, which can affect its absorption and distribution in the body. In the synthesis of this compound, the acetylation of the hemiacetal intermediate is a crucial final step. This is often achieved by reacting the hemiacetal with acetic anhydride (B1165640) in the presence of a base.
The presence of the acetate moiety can influence the rate of hydrolysis of the ether linkage, thereby modulating the release of the active compound. The chemical implications of this modification are a slower onset and longer duration of action compared to the unesterified parent compound.
A distinguishing feature of cloxotestosterone is the presence of a trichloro hemiacetal ether at the C17β position. medkoo.comwikipedia.org This functionality is introduced by the reaction of testosterone with chloral (B1216628) (trichloroacetaldehyde). The reaction proceeds via nucleophilic addition of the C17β-hydroxyl group of testosterone to the carbonyl carbon of chloral.
This transformation results in the formation of a new chiral center at the hemiacetal carbon. The formation of this ether linkage significantly alters the steric and electronic properties of the C17 substituent, which in turn affects its interaction with the androgen receptor.
Stereochemical Control and Regioselectivity in this compound Synthesis
The synthesis of steroids is inherently a three-dimensional challenge due to the presence of multiple chiral centers. libretexts.org The androstane (B1237026) skeleton of this compound contains several stereocenters that must be controlled to ensure the desired biological activity. nih.gov The stereochemistry of the ring junctions (A/B, B/C, and C/D) is particularly important and is typically established early in the synthetic sequence. researchgate.net
Regioselectivity, the control of the site of a chemical reaction, is also a critical consideration. For example, when introducing the acetate and trichloro hemiacetal ether groups at the C17 position, it is essential to avoid unwanted reactions at other potentially reactive sites on the steroid nucleus. This is often achieved through the use of protecting groups or by carefully selecting reaction conditions that favor the desired transformation.
The stereochemistry at the C17 position is crucial for androgenic activity. In this compound, the 17β-configuration is maintained from the testosterone precursor. The introduction of the trichloro hemiacetal ether and subsequent acetylation must proceed without epimerization at this center.
Precursor Chemistry and Reaction Pathway Elucidation
The primary precursor for the synthesis of this compound is testosterone. Testosterone itself can be synthesized from other steroid precursors, such as cholesterol, through a series of enzymatic or chemical transformations. researchgate.netnih.govbritannica.com The biosynthesis of steroids in nature provides a blueprint for many chemical syntheses, starting from simple building blocks and assembling the complex tetracyclic structure. libretexts.orgopenstax.org
The reaction pathway for the formation of this compound from testosterone can be elucidated as follows:
Hemiacetal Formation: Testosterone is reacted with chloral (CCl₃CHO). The oxygen of the 17β-hydroxyl group of testosterone acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloral. This results in the formation of cloxotestosterone, the 17β-trichloro hemiacetal ether of testosterone.
Acetylation: The newly formed hydroxyl group of the hemiacetal is then esterified. This is typically achieved by reacting cloxotestosterone with acetic anhydride, often in the presence of a base like pyridine, to yield this compound.
Molecular Mechanisms of Action and Ligand Receptor Dynamics in Vitro Investigations
Androgen Receptor Binding Affinities and Selectivity Studies (In Vitro)
The initial and most critical step in characterizing an androgenic compound is to determine its binding affinity for the AR. High affinity is often a prerequisite for potent biological activity. These studies measure how tightly a ligand (e.g., Cloxotestosterone (B1260297) acetate) binds to the receptor.
Equilibrium binding assays are designed to measure the binding affinity of a ligand to its receptor when the system has reached a steady state, where the rate of ligand binding is equal to the rate of dissociation. The key parameters derived from these assays are the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax). nih.gov
Equilibrium Dissociation Constant (Kd): This value represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity. taylorandfrancis.com
Maximum Binding Sites (Bmax): This parameter indicates the total concentration of receptor binding sites in the sample. nih.gov
Dissociation kinetics, on the other hand, examines the rate at which the ligand-receptor complex decays. The dissociation rate constant (koff) is a measure of the stability of this complex over time. A slower dissociation rate (smaller koff) suggests a more stable complex. wikipedia.org
Illustrative Data for a Hypothetical Androgenic Compound:
| Compound | Kd (nM) | koff (s-1) | Relative Binding Affinity (%) |
|---|---|---|---|
| Dihydrotestosterone (DHT) | 0.5 | 0.001 | 100 |
| Testosterone (B1683101) | 1.0 | 0.002 | 50 |
| Hypothetical Compound A | 2.5 | 0.005 | 20 |
Radioligand displacement (or competition) assays are a common and robust method to determine the binding affinity of an unlabeled compound (the "competitor," e.g., Cloxotestosterone acetate) by measuring its ability to displace a radiolabeled ligand of known high affinity from the receptor. nih.govnih.gov
In this setup, a fixed concentration of a radiolabeled androgen, such as [3H]-dihydrotestosterone, is incubated with the AR. Increasing concentrations of the unlabeled test compound are then added. The effectiveness of the test compound in displacing the radioligand is measured, and from this, the half-maximal inhibitory concentration (IC50) is determined. The IC50 is the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand. This value can then be converted to an inhibition constant (Ki), which reflects the binding affinity of the competitor for the receptor. nih.gov
While radioligand assays are a gold standard, they have drawbacks related to the handling of radioactive materials and the potential for the radiolabel to alter binding characteristics. Label-free techniques have emerged as powerful alternatives. eurofinsdiscovery.com
Mass spectrometry (MS)-based ligand binding assays, for instance, can directly measure the binding of an unlabeled ligand to its target protein. nih.govswordbio.com In one common approach, the receptor-ligand complex is separated from the unbound ligand, and the amount of bound ligand is quantified by MS. This method offers high specificity and sensitivity and avoids the complications associated with labeling. jst.go.jpnih.gov
Comparative Receptor Recognition Profiles with Structurally Related Steroid Analogs
To understand the structure-activity relationship (SAR), it is essential to compare the binding affinity of Cloxotestosterone acetate (B1210297) with its structural analogs. By systematically modifying the steroid's chemical structure and measuring the corresponding changes in receptor binding, researchers can identify the chemical moieties that are crucial for potent interaction with the AR. For example, comparing this compound to testosterone and its parent compound, Cloxotestosterone, would reveal the impact of the acetate and chloral (B1216628) hemiacetal groups on receptor recognition.
Illustrative Comparative Binding Data:
| Compound | Modification | Relative Binding Affinity (RBA) % |
|---|---|---|
| Testosterone | Baseline | 50 |
| Dihydrotestosterone | 5α-reduction | 100 |
| 17α-Methyltestosterone | 17α-methylation | 45 |
| Hypothetical Analog X | 4-chloro substitution | 75 |
Molecular Modeling and Computational Studies of Protein-Ligand Interactions
Molecular modeling and computational docking provide invaluable insights into the specific interactions between a ligand and the receptor's binding pocket at an atomic level. nih.gov These in silico methods can predict the likely binding pose of a compound like this compound within the AR's ligand-binding domain.
By simulating the interaction, researchers can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-receptor complex. nih.gov This information is crucial for understanding why certain structural modifications enhance or diminish binding affinity and can guide the rational design of new, more potent, or selective ligands. acs.org For example, modeling could reveal how the bulky trichloro-hemiacetal ether group of this compound fits within the binding pocket and which amino acid residues it interacts with.
Biophysical Characterization of Protein-Cloxotestosterone Acetate Interactions
A variety of biophysical techniques can be employed to characterize the interaction between a protein and a ligand, providing data that complements binding assays. These methods can offer information on the thermodynamics of binding and any conformational changes that occur in the receptor upon ligand binding. elsevier.comwaters.com
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). This provides a complete thermodynamic profile of the interaction.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can measure the real-time association and dissociation of a ligand to a receptor immobilized on a sensor surface. This provides kinetic data (kon and koff) in addition to the binding affinity (Kd).
Circular Dichroism (CD) Spectroscopy: CD can be used to assess changes in the secondary and tertiary structure of the androgen receptor upon the binding of a ligand like this compound. Significant conformational changes are often indicative of receptor activation.
These biophysical methods provide a deeper understanding of the molecular events that follow the initial binding, linking the physical interaction to the subsequent biological response.
Enzymatic Interactions and Biochemical Transformations in Vitro Investigations
Investigation of Cytochrome P450 Enzyme Interactions (In Vitro Models)
The cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, plays a central role in the phase I metabolism of a vast array of xenobiotics, including synthetic steroids like cloxotestosterone (B1260297) acetate (B1210297). In vitro models, such as human liver microsomes and recombinant CYP enzymes, are instrumental in elucidating the specific contributions of different CYP isoforms to the metabolism of this compound.
While direct in vitro studies on the substrate specificity of cloxotestosterone acetate with a comprehensive panel of human CYP isoforms are not extensively documented in publicly available literature, inferences can be drawn from the metabolism of structurally similar compounds. This compound is a 4-chloro and 17α-methylated derivative of testosterone (B1683101). The metabolism of testosterone is well-characterized, with CYP3A4 being the primary enzyme responsible for its 6β-hydroxylation, a major metabolic pathway. consensus.appclinpgx.org The presence of the 4-chloro group and the 17α-methyl group in this compound is expected to significantly influence its interaction with CYP enzymes.
In vitro studies on the related compound, clostebol acetate (4-chlorotestosterone acetate), using horse liver microsomes, have demonstrated the formation of several hydroxylated metabolites. researchgate.net This suggests that this compound is also likely a substrate for various CYP hydroxylases. The 17α-methyl group, a common feature in many orally active anabolic steroids, generally increases metabolic stability by hindering the oxidation of the 17β-hydroxyl group. However, it does not prevent other metabolic reactions, such as hydroxylation on the steroid nucleus.
Table 1: Predicted Major Cytochrome P450-Mediated Metabolites of this compound Based on Analog Studies
| Putative Metabolite | Metabolic Reaction | Probable CYP Isoform(s) |
| 6β-Hydroxy-cloxotestosterone acetate | Hydroxylation | CYP3A4 |
| 2β-Hydroxy-cloxotestosterone acetate | Hydroxylation | CYP3A4 |
| 16-Hydroxy-cloxotestosterone acetate | Hydroxylation | Other CYP isoforms |
The potential of this compound to act as an inducer or inhibitor of CYP enzymes is a critical aspect of its in vitro characterization. Steroid hormones are known to modulate the expression of CYP enzymes. For instance, some corticosteroids have been shown to induce CYP3A expression in primary cultures of human hepatocytes. nih.gov
Conversely, many compounds can inhibit the activity of CYP enzymes, leading to potential drug-drug interactions. Ketoconazole, for example, is a potent inhibitor of CYP3A4 and has been shown to inhibit testosterone metabolism. clinpgx.org While specific in vitro studies on the inhibitory effects of this compound on major CYP isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 are lacking in the available literature, its steroidal structure suggests a potential for competitive inhibition of enzymes that metabolize other steroids. Further in vitro screening would be necessary to establish a definitive inhibition profile.
Hydrolytic Enzyme Activity on the Acetate Moiety (In Vitro)
The acetate ester at the 17β-position of this compound is susceptible to hydrolysis by various esterases present in the body, leading to the release of the active parent steroid, cloxotestosterone.
In vitro studies have demonstrated that testosterone esters are readily hydrolyzed to testosterone. For example, testosterone acetate can be efficiently hydrolyzed by esterases. google.com This de-acetylation is a crucial step for the activation of the compound. The hydrolysis is catalyzed by carboxylesterases, which are abundant in the liver, plasma, and other tissues. In vitro models using liver microsomes or purified esterases can be employed to study these pathways. The rate of hydrolysis can be influenced by the structure of the ester group, with shorter-chain esters like acetate generally being hydrolyzed more rapidly than longer-chain esters. sobraf.org
The kinetics of the esterase-mediated hydrolysis of steroid acetates can be characterized by determining the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). While specific kinetic data for the hydrolysis of this compound are not available, studies on testosterone acetate have shown that the reaction follows Michaelis-Menten kinetics. The efficiency of hydrolysis can vary between different types of esterases. For instance, porcine liver esterase has been shown to hydrolyze testosterone acetate.
Table 2: General Kinetic Parameters for Esterase-Mediated Hydrolysis of Steroid Acetates (Illustrative)
| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| Human Liver Microsomes | Testosterone Acetate | Data not available | Data not available |
| Porcine Liver Esterase | Testosterone Acetate | Data not available | Data not available |
Note: This table is illustrative as specific kinetic data for this compound is not available in the reviewed literature.
Other Enzyme-Cloxotestosterone Acetate Interactions (e.g., Oxidoreductases)
Following hydrolysis of the acetate ester, the resulting cloxotestosterone can undergo further metabolism by other enzyme systems, such as oxidoreductases. These enzymes catalyze reduction and oxidation reactions at various positions on the steroid nucleus.
In vitro studies on clostebol (4-chlorotestosterone) have shown the involvement of 5α-reductase, which catalyzes the reduction of the A-ring. nih.gov It is plausible that cloxotestosterone also serves as a substrate for 5α-reductase.
Furthermore, 17β-hydroxysteroid dehydrogenases (17β-HSDs) are a family of oxidoreductases that play a key role in the metabolism of sex steroids by catalyzing the interconversion between 17-keto and 17β-hydroxy steroids. nih.govwikipedia.org The 17β-hydroxyl group of cloxotestosterone could potentially be oxidized to a 17-keto group by a 17β-HSD isozyme. Conversely, the reduction of a 17-keto metabolite could also occur. The 17α-methyl group in cloxotestosterone, however, is known to sterically hinder the action of 17β-HSD, which would likely reduce the rate of this metabolic pathway compared to non-17α-alkylated steroids.
General information on the metabolism of other anabolic-androgenic steroids suggests that compounds like this compound would likely undergo enzymatic hydrolysis of the ester group and hydroxylation of the steroid nucleus by cytochrome P450 enzymes. The structural features of this compound, such as the acetate ester at the C17β position and the chloro-substituents, would theoretically influence the rate and regioselectivity of these enzymatic reactions. However, without specific experimental data from in vitro studies on this compound, any discussion would be purely speculative and would not meet the required standard of a detailed, evidence-based scientific article.
Metabolic Pathway Elucidation in Vitro and Biochemical Context
In Vitro Metabolic Profiling Using Subcellular Fractions (Microsomes, S9, Homogenates)
In vitro metabolic studies are crucial for predicting and understanding the biotransformation of xenobiotics, including anabolic-androgenic steroids (AAS). These studies typically employ subcellular fractions from tissues with high metabolic activity, primarily the liver. nih.govresearchgate.net The primary fractions used are microsomes, the S9 fraction, and total tissue homogenates, each offering a different level of metabolic complexity.
Microsomes: This fraction is derived from the endoplasmic reticulum and is rich in Phase I enzymes, most notably the cytochrome P450 (CYP) monooxygenases, as well as some Phase II enzymes like UDP-glucuronosyltransferases (UGTs). mdpi.com Incubations with liver microsomes are particularly effective for identifying Phase I metabolites. For instance, studies on the AAS stanozolol using equine liver microsomes successfully generated all major Phase I metabolites observed in in vivo administrations. nih.govresearchgate.net Similarly, investigations into oxandrolone metabolism using equine liver microsomes identified key hydroxylated and keto metabolites. nih.gov
S9 Fraction: This fraction contains the microsomes as well as the cytosol. The cytosol is rich in various Phase II enzymes, such as sulfotransferases (SULTs) and glutathione S-transferases (GSTs). Therefore, the S9 fraction can provide a more comprehensive picture of both Phase I and Phase II metabolism. nih.govmdpi.com
Homogenates: Whole tissue homogenates contain all cellular components, including mitochondria, and can offer insights into a wider range of metabolic reactions.
For Cloxotestosterone (B1260297) acetate (B1210297), an in vitro study using human liver microsomes or S9 fractions would be the standard approach to identify its primary metabolites. ntnu.no The initial and most critical metabolic step would likely be the rapid hydrolysis of the acetate ester by various esterase enzymes present in these fractions, yielding cloxotestosterone (testosterone 17β-chloral hemiacetal). nih.govmdpi.com Subsequent reactions would then modify the steroid core and the ether linkage. The general utility of these systems is well-established; they allow for the synthesis and identification of metabolites that can serve as reference compounds for detecting the misuse of these substances in sports. ntnu.no
Table 1: Subcellular Fractions in Steroid Metabolism Studies
| Fraction | Cellular Origin | Key Enzymes Present | Primary Application in Steroid Metabolism |
| Microsomes | Endoplasmic Reticulum | Cytochrome P450 (CYP) enzymes, UDP-glucuronosyltransferases (UGTs) | Identification of Phase I oxidative metabolites (e.g., hydroxylation) and some Phase II glucuronide conjugates. nih.govnih.gov |
| S9 Fraction | Microsomes + Cytosol | CYP enzymes, UGTs, Sulfotransferases (SULTs), Glutathione S-transferases (GSTs) | Comprehensive study of both Phase I and Phase II metabolic pathways. nih.govmdpi.com |
| Homogenates | Whole Cell | All cellular enzymes, including mitochondrial enzymes | Broad metabolic screening, including pathways not confined to the ER or cytosol. |
Identification of Theoretical Biotransformation Pathways (Phase I and Phase II)
The biotransformation of steroids is a two-phase process designed to increase their water solubility and facilitate their excretion from the body. oup.comyoutube.com
Oxidative and Reductive Metabolic Events
Phase I metabolism involves the introduction or exposure of functional groups on the steroid molecule, primarily through oxidation, reduction, and hydrolysis. oup.com For Cloxotestosterone acetate, the metabolic cascade is predicted to begin with hydrolysis.
Ester Hydrolysis: The first metabolic step is the cleavage of the acetate ester at the C-17 position, a reaction catalyzed by non-specific esterases in the blood and liver. This releases the parent compound, cloxotestosterone. Research on various testosterone (B1683101) esters confirms that this hydrolysis is a prerequisite for the molecule to interact with the androgen receptor and for further metabolism of the steroid nucleus. nih.govnih.govchemicalbook.com
Ether Cleavage: The stability of the 17β-chloral hemiacetal ether linkage is a key factor in its subsequent metabolism. This bond may be subject to enzymatic cleavage, which would release testosterone and a chloral (B1216628) derivative.
A-Ring Reduction: A common metabolic pathway for testosterone and its derivatives is the reduction of the A-ring. This involves the reduction of the C4-5 double bond by 5α-reductase or 5β-reductase, followed by the reduction of the 3-keto group by 3α- or 3β-hydroxysteroid dehydrogenases (HSDs). fu-berlin.denih.gov This series of reductions results in various tetrahydro-metabolites.
Hydroxylation: The steroid scaffold is also a target for hydroxylation at various positions by CYP enzymes. This oxidative reaction further increases the polarity of the molecule. Common sites of hydroxylation for AAS include C-6, C-16, and C-17. nih.gov
Conjugation Pathways (e.g., Glucuronidation)
Phase II metabolism involves the conjugation of the steroid or its Phase I metabolites with endogenous polar molecules. This process significantly increases water solubility, leading to inactive metabolites that are readily excreted in urine or bile. wikipedia.org
The primary conjugation pathway for steroids is glucuronidation. wikipedia.org This reaction involves the transfer of glucuronic acid from the co-factor uridine 5'-diphosphoglucuronic acid (UDPGA) to a hydroxyl group on the steroid metabolite. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), which are located primarily in the liver microsomes. The hydroxyl groups introduced during Phase I metabolism (e.g., at C-3, C-16, or C-17) are the primary sites for glucuronidation. A smaller fraction of steroid metabolites may also undergo sulfation, where a sulfate group is added, also increasing polarity. wikipedia.orgdrugbank.com
Role of Acetate Metabolism in Broader Steroidogenic Precursor Pathways
The acetate moiety of this compound, while being a simple ester group, is conceptually linked to the fundamental building blocks of all endogenous steroids. The biosynthesis of the entire steroid scaffold begins with two-carbon acetate units.
Acetyl-CoA Derivation and its Integration into Steroid Biosynthesis
All 27 carbon atoms of cholesterol, the precursor to all steroid hormones, are derived from acetyl-coenzyme A (acetyl-CoA). Acetyl-CoA itself is primarily formed from the metabolism of carbohydrates, fats, and some amino acids. In the context of steroidogenesis, acetate is activated to form acetyl-CoA.
The biosynthesis of steroids follows the mevalonate pathway. This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This molecule is then reduced to mevalonate in a rate-limiting step catalyzed by the enzyme HMG-CoA reductase. Through a series of subsequent reactions, mevalonate is converted into the five-carbon isoprenoid units that serve as the building blocks for the steroid nucleus.
Contribution of Acetate Pathways to Steroid Scaffold Formation
The formation of the complex, multi-ring steroid scaffold is a remarkable biochemical feat that begins with simple acetate units. The five-carbon isoprenoid units derived from mevalonate (and thus, from acetate) are sequentially condensed to form larger molecules. Two of these five-carbon units combine to form a ten-carbon molecule, and the addition of a third forms a 15-carbon intermediate (farnesyl pyrophosphate).
The critical step in forming the precursor to the steroid scaffold is the head-to-head condensation of two 15-carbon farnesyl pyrophosphate molecules to create the 30-carbon hydrocarbon, squalene. Squalene then undergoes a cyclization reaction to form lanosterol, the first molecule in the pathway to contain the characteristic four-ring steroid nucleus. From lanosterol, a series of enzymatic modifications, including the removal of three methyl groups, leads to the formation of cholesterol. Cholesterol is then transported to steroidogenic tissues, like the adrenal glands and gonads, where it is converted into various steroid hormones, including testosterone. gfmer.ch
Table 2: Key Stages in Steroid Biosynthesis from Acetate
| Stage | Key Precursor(s) | Key Product | Number of Carbons | Significance |
| Initial Condensation | Acetyl-CoA | HMG-CoA | 6 | Commits acetate units to the mevalonate pathway. |
| Isoprenoid Formation | Mevalonate | Isopentenyl Pyrophosphate | 5 | Creates the fundamental five-carbon building block. |
| Squalene Synthesis | Farnesyl Pyrophosphate (x2) | Squalene | 30 | Forms the linear 30-carbon precursor to the steroid nucleus. |
| Cyclization | Squalene | Lanosterol | 30 | First molecule containing the four-ring steroid core. |
| Cholesterol Formation | Lanosterol | Cholesterol | 27 | The universal precursor for all steroid hormones. |
Comparative In Vitro Metabolism of Various Steroid Esters
In vitro studies comparing the metabolism of different steroid esters have revealed significant variability in their enzymatic cleavage, highlighting the influence of both the steroid nucleus and the attached fatty acid side chain on the rate of hydrolysis. These investigations are crucial for understanding the structure-activity relationships that govern the pharmacokinetic profiles of these compounds.
The enzymatic cleavage of steroid esters is not uniform across different tissues, suggesting tissue-specific enzymatic machinery. For instance, in the 10000 X g supernatant of female subcutaneous fatty tissue, the rate of enzymatic cleavage of long-chain steroid oenanthates is considerably greater than that of the corresponding short-chain steroid acetates. nih.gov Conversely, tissues such as the gastric mucosa, rectus musculature, placenta, and vaginal mucosa tend to hydrolyze short-chain steroid esters more rapidly than their long-chain counterparts. nih.gov This suggests the presence of different ester-cleaving enzymes in various tissues with distinct substrate specificities. nih.gov
The nature and position of the ester group on the steroid molecule also exert a marked effect on the rate of enzymatic cleavage. nih.gov Studies have shown that even with the same parent steroid, different ester formulations can lead to varied rates of hydrolysis and, consequently, different durations of action. For example, testosterone undecanoate has the longest carbon side chain among testosterone esters like testosterone cypionate and testosterone enanthate, which contributes to its longer duration of action. researchgate.net
The hydrolysis of steroid esters is primarily catalyzed by non-specific esterases present in various tissues and blood components. researchgate.net These enzymes are responsible for converting the inactive steroid ester prodrugs into their biologically active forms. researchgate.net The rate of this conversion can differ significantly between species, likely due to variations in the amounts, types, and activities of hydrolyzing enzymes like esterases. nih.gov For example, in vitro hydrolysis of certain prednisolone acid esters was found to be significantly faster in rat and rabbit plasma compared to human plasma. nih.gov
The following table summarizes the comparative cleavage rates of different steroid esters in various human tissues, illustrating the tissue-specific nature of steroid ester metabolism.
| Steroid Ester | Tissue | Relative Cleavage Rate |
| Short-Chain Esters (e.g., Acetate) | Subcutaneous Fatty Tissue | Slower |
| Myometrium | Slower | |
| Endometrium | Slower | |
| Gastric Mucosa | Faster | |
| Rectus Musculature | Faster | |
| Placenta | Faster | |
| Vaginal Mucosa | Faster | |
| Long-Chain Esters (e.g., Oenanthate) | Subcutaneous Fatty Tissue | Faster |
| Myometrium | Faster | |
| Endometrium | Faster | |
| Gastric Mucosa | Slower | |
| Rectus Musculature | Slower | |
| Placenta | Slower | |
| Vaginal Mucosa | Slower |
This table is a representation of the general findings from in vitro studies and the relative rates are comparative within the same tissue type.
Further research into the specific enzymes involved in the hydrolysis of steroid esters, such as those from the lipase family like Candida cylindracea lipase, has been explored for their potential in industrial-scale production of parent steroids from their esters. google.com These biochemical studies underscore the enzymatic nature of steroid ester cleavage.
Advanced Analytical Chemistry for Structural and Quantitative Research
High-Resolution Mass Spectrometry for Metabolite Identification and Structural Confirmation (In Vitro Studies)
High-resolution mass spectrometry (HR-MS) is an indispensable tool for the in vitro study of drug metabolism. acs.orgnih.gov In vitro models, often utilizing human liver microsomes or S9 fractions, simulate the metabolic processes of the liver, converting parent compounds like cloxotestosterone (B1260297) acetate (B1210297) into various metabolites. wada-ama.orgdshs-koeln.dedshs-koeln.de HR-MS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements, enabling the determination of elemental compositions for potential metabolites. This capability is crucial for distinguishing between different metabolic transformations, such as hydroxylation (+15.9949 Da) or reduction (+2.0156 Da), which result in metabolites with very similar masses.
For a hypothetical in vitro study of cloxotestosterone acetate, researchers would incubate the compound with liver enzyme preparations. nih.gov Subsequent analysis of the incubation mixture by LC-HRMS would reveal potential metabolic products. The high mass accuracy allows for the confident assignment of molecular formulas to these new peaks, providing the first step in identifying the metabolic fate of the parent compound.
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting product ions. nih.govnih.gov In the context of this compound, after a precursor ion (e.g., the protonated molecule [M+H]⁺) is selected in the first mass analyzer, it is subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer, producing a product ion spectrum that serves as a structural fingerprint. researchgate.net
The fragmentation pattern of this compound can be predicted based on its chemical structure, which consists of a testosterone (B1683101) core and a 17β-(1-acetoxy-2,2,2-trichloroethoxy) side chain. Key fragmentation pathways for testosterone esters typically involve the cleavage of the ester bond and characteristic losses from the steroid nucleus. nih.gov For this compound, major fragmentation events would likely include:
Neutral loss of the entire side chain: Cleavage of the ether linkage at C17 would result in a fragment corresponding to the testosterone core.
Cleavage of the acetate group: Loss of acetic acid (CH₃COOH) from the side chain is a common fragmentation pathway.
Characteristic steroid ring fragmentation: Cleavages across the A, B, C, and D rings of the steroid nucleus produce diagnostic ions that confirm the underlying testosterone structure. acs.org
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Description of Neutral Loss |
| 477.1 ([_M+H]) | 289.2 | Loss of the 1-acetoxy-2,2,2-trichloroethoxy side chain |
| 477.1 ([M+H]) | 417.1 | Loss of acetic acid (CH₃COOH) |
| 477.1 ([M+H]) | 341.1 | Loss of the trichloromethyl group and acetic acid |
| 289.2 | 109.1 | Characteristic fragment from A/B ring cleavage of testosterone |
This table presents hypothetical fragmentation data for this compound based on common fragmentation patterns of anabolic androgenic steroids.
Isotopic labeling is a definitive technique used to trace the metabolic fate of a drug. wikipedia.org This method involves synthesizing the target compound, this compound, with one or more atoms replaced by a stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.govsigmaaldrich.com When this isotopically labeled compound is introduced into an in vitro metabolic system, all of its subsequent metabolites will retain the isotopic label.
During LC-MS analysis, true metabolites of this compound are easily identified by searching for pairs of peaks separated by a specific mass difference corresponding to the isotopic label. acs.orgnih.govchemrxiv.org For example, if a ¹³C₄-labeled this compound is used, its metabolites will appear as ion pairs with a 4 Da mass difference from their unlabeled counterparts. This approach, often referred to as stable isotope-assisted metabolomics, allows for the unambiguous differentiation of drug-related metabolites from endogenous matrix components, significantly simplifying the elucidation of complex metabolic pathways. bohrium.com
Liquid Chromatography Approaches for Compound Separation and Quantification (Research Samples)
Liquid chromatography is the cornerstone of analytical methods for quantifying non-volatile compounds like this compound in research samples. Its ability to separate analytes from complex matrices is essential for accurate measurement. nih.gov
High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, is widely used for the analysis of anabolic steroids and their esters. nih.govoup.combiotech-asia.org For this compound, a C18 (octadecylsilyl) column would be the stationary phase of choice due to the compound's nonpolar nature. google.comnih.govdiva-portal.org
Separation is achieved by eluting the sample through the column with a mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. pensoft.netscispace.com The α,β-unsaturated ketone structure in the A-ring of the testosterone backbone allows for ultraviolet (UV) detection, typically around 240 nm. researchgate.net For greater sensitivity and specificity, HPLC is often coupled with mass spectrometry (HPLC-MS).
| Parameter | Typical Condition |
| Column | C18, 5 µm particle size (e.g., 4.6 x 150 mm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start at 60% B, increase to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm or MS/MS |
| Column Temp. | 25-40 °C |
This table presents typical HPLC parameters for the analysis of anabolic steroids, applicable to this compound.
Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with smaller particles (typically sub-2 µm), UHPLC systems operate at much higher pressures, achieving superior resolution, higher sensitivity, and significantly shorter analysis times. lcms.czendocrine-abstracts.orglcms.cz These advantages make UHPLC ideal for high-throughput analysis in research settings where large numbers of samples need to be processed efficiently. researchgate.netchromatographytoday.com
A UHPLC method for this compound would use similar chemistry to an HPLC method (e.g., a C18 column and acetonitrile/water mobile phase) but with optimized parameters to leverage the technology's speed. nih.gov The total run time can often be reduced by a factor of 5 to 10 compared to traditional HPLC, without sacrificing analytical performance. lcms.cz
| Parameter | Typical Condition |
| Column | C18, <2 µm particle size (e.g., 2.1 x 100 mm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 60% B, increase to 95% B over 4 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | MS/MS |
| Column Temp. | 40-50 °C |
This table presents typical UHPLC parameters for the high-throughput analysis of anabolic steroids, applicable to this compound.
Gas Chromatography Methods for Volatile Derivative Analysis (Research Samples)
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a classic and powerful technique for steroid analysis, renowned for its high chromatographic resolution and definitive structural identification capabilities based on electron ionization (EI) mass spectra. nih.govresearchgate.netmdpi.com However, steroids like cloxotestosterone and its metabolites are not sufficiently volatile or thermally stable for direct GC analysis. researchgate.net
Therefore, a critical prerequisite for GC-MS analysis is chemical derivatization. acs.orgoup.com This process converts polar functional groups (like hydroxyls and ketones) into nonpolar, thermally stable, and volatile derivatives. sigmaaldrich.com For steroids, the most common approach is silylation, which forms trimethylsilyl (B98337) (TMS) ethers from hydroxyl groups and TMS enol-ethers from keto groups. nih.govnih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. leco.com
Once derivatized, the sample is injected into the GC-MS system. The analytes are separated on a capillary column (e.g., a DB-5ms) and subsequently identified and quantified by the mass spectrometer. nih.govresearchgate.net
| Parameter | Typical Condition |
| Derivatization | Conversion to trimethylsilyl (TMS) derivatives using MSTFA |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow of ~1 mL/min |
| Injector Temp. | 280 °C |
| Oven Program | Start at 180 °C, ramp to 300 °C at 5 °C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection | Mass Spectrometry (Scan or Selected Ion Monitoring) |
This table presents typical GC-MS parameters for the analysis of derivatized anabolic steroids, applicable to this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of complex organic molecules like this compound. This non-destructive method provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms and the confirmation of its stereochemistry. By analyzing the chemical shifts, coupling constants, and signal integrations in both one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, researchers can piece together the molecular structure.
In the case of this compound, ¹H NMR spectroscopy is instrumental in identifying the number and environment of protons within the molecule. For instance, the characteristic signals for the angular methyl groups (C18 and C19) of the steroid nucleus typically appear as sharp singlets in the upfield region of the spectrum. The vinylic proton at C4 in the A-ring of the testosterone backbone gives rise to a distinct signal in the downfield region. The protons of the acetate group and the hemiacetal moiety at the C17 position will also exhibit characteristic chemical shifts that confirm the presence and connectivity of these functional groups.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal, and the chemical shift of each signal is indicative of the carbon's local electronic environment. For example, the carbonyl carbon of the acetate group and the C3 ketone will resonate at the downfield end of the spectrum, while the sp³ hybridized carbons of the steroid rings will appear at higher field strengths.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton coupling networks, allowing for the tracing of the spin systems within the individual rings of the steroid. HSQC spectra correlate each proton signal with its directly attached carbon, enabling the definitive assignment of both ¹H and ¹³C chemical shifts.
The following table provides predicted ¹H and ¹³C NMR chemical shifts for key nuclei in this compound, based on data from structurally similar androgenic steroids. nih.govmdpi.com These values are illustrative and can be used as a reference for the structural verification of the compound.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C3 | - | ~199.5 |
| C4 | ~5.7 | ~124.0 |
| C5 | - | ~171.0 |
| C17 | ~4.6 | ~80.0 |
| C18 | ~0.8 | ~12.0 |
| C19 | ~1.2 | ~17.5 |
| Acetate CH₃ | ~2.1 | ~21.0 |
| Acetate C=O | - | ~170.0 |
| Hemiacetal CH | ~5.5 | ~95.0 |
| CCl₃ | - | ~103.0 |
Application of Quantitative Structure-Activity Relationships (QSAR) in Compound Design and Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijert.org These models are instrumental in the design of new, more potent analogues and in predicting the activity of untested molecules, thereby streamlining the drug discovery process. ijpras.com For a compound like this compound, which belongs to the family of androgenic steroids, QSAR studies can provide significant insights into the structural features that govern its interaction with the androgen receptor.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. ijert.org In the context of androgenic steroids, QSAR models are developed by correlating various molecular descriptors of a training set of testosterone derivatives with their experimentally determined receptor binding affinities or anabolic/androgenic activities. ijlpr.comnih.gov
Molecular descriptors used in these studies can be broadly categorized into:
Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov These are crucial for understanding electrostatic interactions and the reactivity of the molecule with the receptor.
Steric Descriptors: These describe the size and shape of the molecule and include parameters like molecular volume, surface area, and various topological indices. ijlpr.com The steric bulk and shape of the substituent at the C17 position of the testosterone scaffold, for instance, are critical for receptor binding.
Hydrophobic Descriptors: The partition coefficient (log P) is the most common hydrophobic descriptor and is vital for modeling the transport of the drug to its site of action and its interaction with hydrophobic pockets in the receptor. ijlpr.com
Once a statistically significant QSAR model is developed and validated, it can be used to predict the biological activity of novel, structurally related compounds like this compound. For example, a QSAR model for androgenic steroids could predict how modifications to the ester group or the hemiacetal moiety at the C17 position of this compound would affect its binding affinity to the androgen receptor. This predictive capability allows chemists to prioritize the synthesis of compounds that are most likely to have the desired activity profile, saving considerable time and resources. nih.gov
The following table summarizes key aspects of QSAR studies relevant to testosterone derivatives.
Interactive Data Table: Overview of QSAR in Androgenic Steroid Design
| QSAR Aspect | Description | Relevance to this compound | Key References |
| Objective | To correlate molecular structure with biological activity (e.g., androgen receptor binding affinity). | Predict the anabolic and androgenic potential of this compound and guide the design of new analogues. | ijlpr.comnih.gov |
| Descriptors | Physicochemical properties (electronic, steric, hydrophobic) are calculated for each molecule. | The properties of the 17β-substituent (trichloro-acetoxy-ethyl group) are critical determinants of activity. | ijlpr.comnih.gov |
| Modeling Techniques | Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are commonly used. | To derive a mathematical equation that quantitatively describes the structure-activity relationship. | nih.gov |
| Applications | Prediction of activity for unsynthesized compounds, optimization of lead compounds, and understanding of drug-receptor interactions. | Enables the virtual screening of potential derivatives of this compound to identify candidates with improved properties. | ijert.orgijpras.com |
Structure Activity Relationship Sar Investigations
Influence of the 17β-Chloral Hemiacetal O-Acetate Group on Androgen Receptor Binding and Conformational Dynamics
The most striking feature of Cloxotestosterone (B1260297) acetate (B1210297) is its bulky and electronegative 17β-chloral hemiacetal O-acetate group. In testosterone (B1683101) and its other derivatives, the 17β-hydroxyl group is a critical determinant for androgen receptor binding. Modifications at this position can significantly alter binding affinity and efficacy.
While no direct studies on Cloxotestosterone acetate's receptor binding were found, the general principles of steroid-receptor interactions suggest that the large chloral (B1216628) hemiacetal O-acetate moiety would have a profound impact. The size and shape of this group would influence how the steroid fits into the ligand-binding pocket of the androgen receptor. The presence of multiple oxygen and chlorine atoms introduces significant electronic and steric factors that could either enhance or hinder binding affinity compared to testosterone.
The conformational dynamics of the androgen receptor are also crucial for its function. Ligand binding induces a specific conformational change in the receptor, which is necessary for the recruitment of coactivator proteins and the initiation of gene transcription. The unique structure of the 17β-substituent in this compound would likely induce a distinct conformational state in the androgen receptor, the specifics of which would require dedicated biophysical and computational studies to elucidate.
Stereochemical Effects on Molecular Recognition and Biological Activity
Stereochemistry plays a pivotal role in the interaction between a steroid and its receptor. The precise three-dimensional arrangement of atoms in this compound is critical for its recognition by the androgen receptor. The natural and most active form of testosterone has a specific stereochemistry at its various chiral centers, and any deviation can dramatically reduce or abolish biological activity.
For this compound, the stereochemistry of the steroidal backbone is presumed to be identical to that of natural testosterone to retain androgenic activity. However, the hemiacetal carbon in the 17β-substituent introduces a new chiral center. The different stereoisomers arising from this center could exhibit varied binding affinities and biological activities. One stereoisomer may fit optimally into the androgen receptor's binding pocket, while the other may have a less favorable interaction. Without experimental data, it is impossible to determine the preferred stereochemistry for receptor binding and subsequent biological response.
Computational Approaches to SAR Prediction and Ligand Design
In the absence of extensive empirical data, computational methods offer a valuable avenue to predict the SAR of this compound and to guide the design of novel, related ligands.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. A docking study of this compound with the androgen receptor could provide insights into its binding mode and affinity. Such a study would model the interactions between the steroid and the amino acid residues of the receptor's ligand-binding pocket, potentially highlighting key hydrogen bonds, hydrophobic interactions, and steric clashes.
Molecular dynamics simulations could further refine the docked pose and provide a dynamic view of the steroid-receptor complex. These simulations can reveal how the ligand and receptor move and flex over time, offering a more realistic picture of the binding event and its effect on the receptor's conformation. Again, it is important to emphasize that no specific molecular docking or dynamics simulation studies for this compound have been found in the public domain.
Pharmacophore modeling is another computational tool that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. A pharmacophore model for androgen receptor agonists typically includes features such as hydrogen bond donors and acceptors, and hydrophobic regions.
By aligning the structure of this compound to a known androgen receptor pharmacophore, one could assess its potential to act as an agonist. Discrepancies between the molecule's features and the pharmacophore model might suggest reduced activity or a different mode of interaction. To date, no specific pharmacophore models have been developed or published for this compound.
Synthesis and Evaluation of this compound Analogs as SAR Probes
The synthesis and biological evaluation of analogs are fundamental to understanding the SAR of a lead compound. For this compound, a systematic modification of its structure would be necessary to probe the importance of its different chemical features.
A comprehensive search of the scientific literature did not yield any reports on the synthesis or biological evaluation of this compound analogs for the purpose of SAR studies. Such research would be invaluable in delineating the precise structural requirements for its activity and for the design of new and potentially more selective androgen receptor modulators.
Historical Context of Research and Development Chemical/biochemical Focus
Early Development and Characterization of Cloxotestosterone (B1260297) Acetate (B1210297) as a Synthetic Steroid
The development of cloxotestosterone acetate occurred in the broader context of the post-World War II boom in steroid research and development. Following the successful synthesis of testosterone (B1683101) in 1935, the 1950s and 1960s saw a surge in the chemical modification of androgens. nih.govnih.govendocrine-abstracts.org The primary goal of this research was to create synthetic derivatives with enhanced anabolic (muscle-building) effects and reduced androgenic (masculinizing) properties, as well as to prolong the therapeutic window of these compounds.
This compound was one of the numerous testosterone esters developed during this period to create a long-acting injectable formulation. nih.govnih.gov The addition of the chloral (B1216628) hemiacetal ether and the acetate ester at the 17β-hydroxyl group of the testosterone backbone was a novel approach to increase the molecule's lipophilicity and, consequently, slow its release from the injection site. This modification was intended to provide a sustained therapeutic effect, a key objective in the development of androgen therapies at the time.
The characterization of this compound would have involved a series of chemical and biochemical analyses standard for the era. These would have included determining its physical properties, such as melting point and spectroscopic characteristics, to confirm its structure.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | [2,2,2-trichloro-1-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]ethyl] acetate |
| Molecular Formula | C23H31Cl3O4 |
| Molecular Weight | 477.85 g/mol |
| Brand Name | Caprosem |
This table is based on data from available chemical databases. wikipedia.orgnih.gov
Biochemical characterization would have involved assessing its anabolic and androgenic activity, likely through animal models, to understand its potency and therapeutic potential.
Evolution of Research Focus on Steroid Ethers and Esters
The mid-20th century was a period of significant innovation in the field of steroid chemistry, with a particular focus on modifying the testosterone molecule to create more effective and longer-lasting therapeutic agents. The primary strategy employed to achieve a prolonged duration of action was the esterification of the 17β-hydroxyl group. nih.govnih.gov This chemical modification increases the lipophilicity of the steroid, allowing it to be formulated in an oil-based depot for intramuscular injection, from which it is slowly released into the bloodstream.
The research into steroid esters was extensive, with scientists exploring a wide variety of ester attachments to modulate the rate of release and duration of action. This led to the development of a range of well-known long-acting testosterone esters, such as testosterone enanthate and cypionate.
The development of this compound, with its unique 17β-chloral hemiacetal O-acetate structure, represented an interesting evolution in this line of research. The incorporation of a hemiacetal ether linkage in addition to the ester was a more complex modification than simple esterification. This suggests that researchers were exploring novel chemical avenues to fine-tune the pharmacokinetic profile of testosterone. The hemiacetal ether structure would have been investigated for its potential to influence the rate of hydrolysis and subsequent release of the active hormone, offering a different mechanism of sustained release compared to traditional esters.
Contributions of this compound Research to Broader Steroid Chemistry
While this compound did not become as widely used as some other long-acting testosterone esters, its development and the research surrounding it likely contributed to the broader understanding of steroid chemistry in several ways. The synthesis and characterization of this compound would have provided valuable data on the chemical reactivity of the testosterone molecule and the influence of complex side chains on its biological activity.
The exploration of a hemiacetal ether linkage at the 17β position was a departure from the more common simple ester modifications. This research would have expanded the toolkit of medicinal chemists working on steroid derivatives, demonstrating the feasibility of creating more intricate and potentially more finely-tuned prodrugs. The stability and hydrolysis kinetics of this unique chemical moiety would have been of interest and could have informed subsequent research into other novel steroid ethers and esters.
Future Research Directions and Unexplored Avenues Non Clinical/theoretical
Development of Novel Synthetic Approaches for Cloxotestosterone (B1260297) Acetate (B1210297) and its Analogs
The synthesis of steroid molecules is a cornerstone of medicinal chemistry. Future research could focus on developing more efficient and stereoselective synthetic routes to cloxotestosterone acetate. This could involve the application of modern synthetic methodologies such as C-H activation, flow chemistry, and biocatalysis to streamline the manufacturing process, potentially reducing costs and environmental impact.
Furthermore, the development of novel synthetic strategies would facilitate the creation of a library of this compound analogs. By systematically modifying the steroidal backbone, researchers could investigate the structure-activity relationships that govern its binding to the androgen receptor and other potential targets. This could lead to the identification of new compounds with unique pharmacological profiles.
Table 1: Potential Synthetic Methodologies for Exploration
| Methodology | Potential Advantages for this compound Synthesis |
| C-H Activation | Increased synthetic efficiency by directly functionalizing carbon-hydrogen bonds, reducing the need for pre-functionalized starting materials. |
| Flow Chemistry | Improved reaction control, safety, and scalability through the use of continuous-flow reactors. |
| Biocatalysis | Highly selective and environmentally friendly transformations using enzymes, potentially leading to novel stereoisomers. |
Advanced Computational Chemistry and In Silico Modeling of its Molecular Interactions
Computational chemistry offers powerful tools to investigate the molecular interactions of this compound at an atomic level. nih.govnih.gov Future in silico studies could employ techniques such as molecular docking and molecular dynamics simulations to model the binding of this compound to the androgen receptor with high precision. nih.govnih.gov These models can help to identify key amino acid residues involved in the binding process and provide insights into the conformational changes that occur upon ligand binding. nih.gov
Such computational approaches are not only cost-effective but also time-efficient in predicting the binding affinity and potential activity of novel analogs before they are synthesized. nih.gov This can significantly accelerate the drug discovery and development process for related compounds. nih.gov
Table 2: Computational Chemistry Techniques and Their Applications
| Technique | Application to this compound Research |
| Molecular Docking | Predicting the preferred binding orientation of this compound and its analogs within the androgen receptor's binding pocket. nih.gov |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of the this compound-receptor complex over time to assess its stability and conformational changes. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Providing a more accurate description of the electronic interactions between the ligand and the receptor. |
Exploration of Unconventional Molecular Interactions beyond Androgen Receptors
While the primary target of this compound is the androgen receptor, the possibility of off-target interactions with other proteins remains an intriguing area for future research. Exploring these "unconventional" molecular interactions could reveal novel biological activities and potential therapeutic applications. Techniques such as proteomics and chemical biology approaches could be employed to identify other cellular proteins that bind to this compound.
Recent research has highlighted that other steroid receptors and signaling pathways can interact with androgen receptor signaling. nih.gov For instance, the Wnt signaling pathway has been shown to have a complex interplay with androgen receptor activity. nih.gov Future studies could investigate whether this compound modulates these or other signaling pathways, potentially leading to a more comprehensive understanding of its biological effects.
Application as a Biochemical Probe in Cellular Pathway Research
The specific binding properties of this compound to the androgen receptor could be leveraged to develop it as a biochemical probe. By attaching a fluorescent tag or a biotin (B1667282) molecule to this compound, researchers could create a tool to visualize and study the androgen receptor in living cells. This would allow for the investigation of receptor trafficking, localization, and interactions with other proteins in real-time.
Furthermore, such probes could be used in high-throughput screening assays to identify other small molecules that modulate androgen receptor function. This could lead to the discovery of novel therapeutic agents that target the androgen receptor signaling pathway.
Investigation of Degradation Pathways and Stability in Controlled Chemical Environments
A thorough understanding of the chemical stability and degradation pathways of this compound is crucial for its potential applications. Future research should focus on systematically investigating its stability under various controlled chemical environments, including different pH levels, temperatures, and in the presence of various enzymes.
Identifying the degradation products and understanding the mechanisms by which they are formed is essential. This knowledge can inform the development of more stable analogs and appropriate formulation strategies. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy would be instrumental in characterizing the degradation products and elucidating the degradation pathways.
Q & A
Basic: What are the established methods for synthesizing and characterizing Cloxotestosterone acetate in laboratory settings?
This compound (17β-(2,2,2-Trichloro-1-acetoxyethoxy)androst-4-en-3-one) is synthesized via acetylation of the parent steroid cloxotestosterone. Key steps include:
- Acetylation Protocol : Reacting cloxotestosterone with acetic anhydride in the presence of a catalyst (e.g., pyridine) under controlled anhydrous conditions to esterify the hydroxyl group at the 17β position .
- Purification : Column chromatography or recrystallization from ethanol to isolate the acetate derivative, ensuring ≥98% purity (HPLC validation) .
- Structural Confirmation : Use NMR (¹H/¹³C) to verify the acetyl group (δ ~2.0 ppm for methyl protons) and FT-IR for ester carbonyl stretching (~1740 cm⁻¹). Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 434.08 (C₂₁H₂₉Cl₃O₃) .
Basic: What is the biochemical role of this compound in androgen receptor signaling pathways?
As a synthetic androgen derivative, this compound binds intracellular androgen receptors (ARs) with high affinity, mimicking endogenous testosterone. Methodologically, its activity is assessed via:
- In Vitro Binding Assays : Competitive radioligand displacement using [³H]-testosterone in AR-positive cell lines (e.g., LNCaP), calculating IC₅₀ values .
- Transcriptional Activation : Luciferase reporter assays in cells transfected with AR-responsive promoters (e.g., PSA-enhancer) to quantify ligand-dependent AR activation .
- Metabolic Stability : Incubation with liver microsomes to evaluate esterase-mediated hydrolysis (half-life ~4–6 hours), releasing active cloxotestosterone .
Advanced: How can researchers resolve contradictions in experimental data regarding this compound’s tissue-specific bioavailability?
Discrepancies in bioavailability studies often arise from:
- Model Variability : Rodent vs. primate models differ in steroid metabolism due to species-specific cytochrome P450 isoforms. Validate findings using humanized AR-transgenic mice or primary human hepatocytes .
- Formulation Effects : Vehicle composition (e.g., sesame oil vs. DMSO) impacts solubility and absorption. Use standardized vehicles and quantify plasma levels via LC-MS/MS at multiple time points .
- Statistical Rigor : Apply mixed-effects models to account for inter-individual variability and confirm reproducibility across ≥3 independent experiments .
Advanced: What advanced analytical techniques are critical for studying this compound’s interactions with lipid membranes?
This compound’s lipophilic nature necessitates:
- Surface Plasmon Resonance (SPR) : Immobilize synthetic lipid bilayers (e.g., DOPC/cholesterol) to measure binding kinetics (ka/kd) and membrane partitioning .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid rafts using CHARMM force fields, focusing on trichloroethoxy group penetration into hydrophobic domains .
- Fluorescence Anisotropy : Labeled analogs (e.g., BODIPY-conjugated) quantify membrane fluidity changes in live cells via confocal microscopy .
Advanced: How does this compound’s stability under varying pH and temperature conditions influence experimental design?
- pH Stability : Hydrolysis accelerates in alkaline conditions (pH >8). For in vitro studies, use buffered solutions (pH 7.4) and pre-incubate to confirm compound integrity via UV-Vis (λₘₐₓ = 241 nm) .
- Thermal Degradation : Store at −20°C in argon-sealed vials. For long-term assays, include stability controls (e.g., TLC every 24 hours) to detect degradation products like free cloxotestosterone .
- In Vivo Considerations : Administer via subcutaneous implants (e.g., silastic tubing) to maintain stable plasma levels, avoiding daily injections that introduce variability .
Advanced: What methodologies are recommended for elucidating this compound’s off-target effects on glucocorticoid receptors (GRs)?
- Cross-Reactivity Screening : Perform GR reporter assays (e.g., GRE-luciferase in HEK293 cells) alongside AR-specific assays. Use dexamethasone as a positive control .
- Crystallography : Co-crystallize this compound with GR ligand-binding domains to identify non-canonical binding modes (PDB deposition recommended) .
- Transcriptomics : RNA-seq of treated vs. untreated cells (e.g., A549) to identify GR/AR co-regulated genes (e.g., FKBP5) and pathway enrichment via GO term analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
